Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate
CAS No.: 35910-59-9
Cat. No.: VC3724147
Molecular Formula: C10H6F12O7
Molecular Weight: 466.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35910-59-9 |
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Molecular Formula | C10H6F12O7 |
Molecular Weight | 466.13 g/mol |
IUPAC Name | methyl 2-[2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate |
Standard InChI | InChI=1S/C10H6F12O7/c1-25-3(23)5(11,12)27-7(15,16)9(19,20)29-10(21,22)8(17,18)28-6(13,14)4(24)26-2/h1-2H3 |
Standard InChI Key | WLUWVVHUMQEZQT-UHFFFAOYSA-N |
SMILES | COC(=O)C(OC(C(OC(C(OC(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES | COC(=O)C(OC(C(OC(C(OC(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Basic Properties
Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is identified by the CAS Number 35910-59-9 and has a molecular formula of C10H6F12O7 . This fluorinated compound has a molecular weight of 466.13 g/mol and is characterized as a clear liquid at standard temperature and pressure . The compound belongs to a class of perfluorinated chemicals containing both ether and ester functional groups, which contribute to its distinct chemical behavior and applications.
The compound's formal IUPAC name is methyl 2-[2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate, which reflects its complex molecular structure with multiple ether linkages and terminal ester groups . Its structure can be conceptualized as a linear molecule with three ether oxygen atoms in the main chain (hence "trioxa" in the name) and ester groups at both ends.
Physical and Chemical Properties
The physical and chemical properties of dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate are presented in the following table:
The compound's insolubility in water is a characteristic feature of many perfluorinated compounds, resulting from the hydrophobic nature of the perfluorinated segments . This property influences its behavior in various environments and applications, particularly in surface chemistry and materials science.
Molecular Structure and Characteristics
The molecular structure of dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate features a backbone with three ether oxygen atoms and terminal methyl ester groups. The carbon chain is extensively fluorinated, with all carbon-hydrogen bonds replaced by carbon-fluorine bonds except for the terminal methyl groups of the ester functionalities.
The presence of multiple carbon-fluorine bonds contributes to the compound's chemical stability, as C-F bonds are among the strongest single bonds in organic chemistry. This stability influences the compound's reactivity, environmental persistence, and potential applications.
Structural Features
The key structural features of dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate include:
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Three ether linkages (-O-) in the main chain
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Two terminal methyl ester groups (-COOCH3)
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Multiple perfluorinated carbon segments (-CF2-CF2-)
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Total of twelve fluorine atoms distributed throughout the molecule
These structural elements collectively determine the compound's chemical behavior, reactivity patterns, and physical properties.
Chemical Reactivity and Reactions
Common Reaction Pathways
Based on its chemical structure, this compound can undergo several types of reactions:
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Oxidation reactions: The compound can be oxidized to form corresponding carboxylic acids through cleavage of the ester groups.
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Reduction reactions: Reduction can yield alcohol derivatives, particularly at the ester functional groups.
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Nucleophilic substitution: Substitution reactions may occur at the ester or ether sites, leading to the formation of new derivatives.
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Hydrolysis: The ester groups can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
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Thermal decomposition: Under high temperatures or combustion conditions, the compound may decompose to produce hazardous decomposition products including toxic fluorine-containing compounds.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The products formed in these reactions depend on the specific reaction conditions and reagents employed.
Applications and Research Uses
Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate finds applications in various scientific and industrial contexts:
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Laboratory chemical for scientific research and development
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Manufacturing of substances in specialized chemical processes
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Potential use as an intermediate in the synthesis of other fluorinated compounds
The unique combination of perfluorinated segments, ether linkages, and ester functional groups makes this compound valuable in specialized applications where these chemical features are advantageous.
Environmental Considerations
Environmental Precautions
Due to its potential environmental persistence, it is advisable to:
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